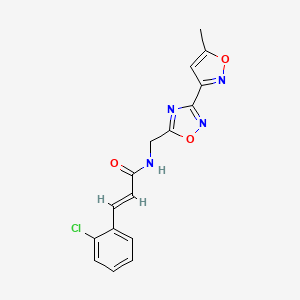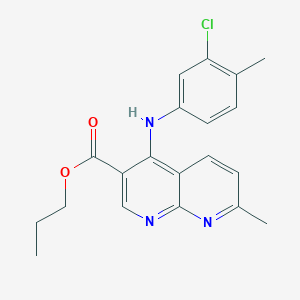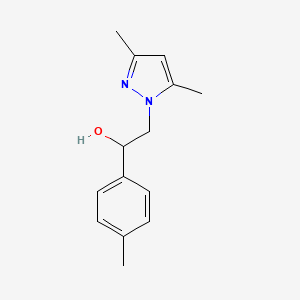
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol, commonly known as DMPE, is a chemical compound with potential applications in scientific research. DMPE is a pyrazole derivative that is widely used as a ligand in coordination chemistry and as a building block for the synthesis of various organic compounds.
作用机制
The mechanism of action of DMPE is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, such as catalysis and electrochemistry.
Biochemical and Physiological Effects
DMPE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. It is also believed to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
实验室实验的优点和局限性
One of the main advantages of DMPE is its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. However, its synthesis can be challenging, and it may not be suitable for certain experimental conditions. Additionally, its full range of applications and potential limitations are not yet fully understood.
未来方向
There are several future directions for research on DMPE. One potential area of study is its potential applications in drug delivery and imaging. DMPE complexes with metal ions could potentially be used to enhance the efficacy and specificity of drugs and imaging agents. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of DMPE, as well as its potential applications in other areas of scientific research.
合成方法
DMPE can be synthesized via a multi-step process that involves the reaction of 4-methylbenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to yield 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanone. The ketone can then be reduced using sodium borohydride or lithium aluminum hydride to produce DMPE.
科学研究应用
DMPE has been widely used in scientific research as a ligand in coordination chemistry. It has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used in catalysis, electrochemistry, and materials science.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-4-6-13(7-5-10)14(17)9-16-12(3)8-11(2)15-16/h4-8,14,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDRQGLYQLIQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C(=CC(=N2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2872184.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)
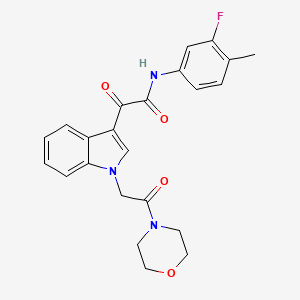
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)
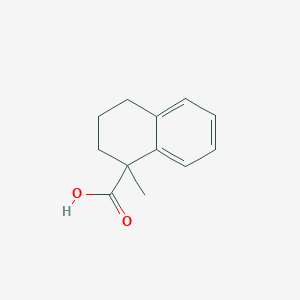

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)

